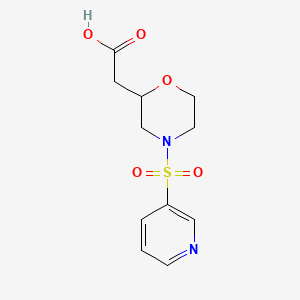![molecular formula C12H14ClNO5S B7580053 2-[4-(4-Chlorophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580053.png)
2-[4-(4-Chlorophenyl)sulfonylmorpholin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Chlorophenyl)sulfonylmorpholin-2-yl]acetic acid, also known as CMS121, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of sulfonylmorpholine compounds and is known for its unique pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-[4-(4-Chlorophenyl)sulfonylmorpholin-2-yl]acetic acid is not fully understood. However, studies have suggested that it acts by modulating the activity of various signaling pathways involved in cell growth, differentiation, and survival. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway and activate the JNK pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It can also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[4-(4-Chlorophenyl)sulfonylmorpholin-2-yl]acetic acid in lab experiments is its potential therapeutic applications in various areas of research. It can be used to study the mechanisms of action of various signaling pathways involved in cell growth, differentiation, and survival. However, one of the limitations is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research on 2-[4-(4-Chlorophenyl)sulfonylmorpholin-2-yl]acetic acid. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine its efficacy and safety in humans. Another area of research is the development of more potent and selective analogs of this compound for the treatment of cancer. In addition, further studies are needed to elucidate its exact mechanism of action and to explore its potential therapeutic applications in other areas of research.
Méthodes De Synthèse
The synthesis of 2-[4-(4-Chlorophenyl)sulfonylmorpholin-2-yl]acetic acid involves a multi-step process. The first step involves the reaction of morpholine with p-toluenesulfonyl chloride in the presence of a base, such as triethylamine, to form 4-(4-morpholinyl)sulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with 4-chlorobenzyl alcohol in the presence of a base, such as potassium carbonate, to form 4-(4-chlorobenzyl) morpholine-2-sulfonate. Finally, the sulfonate ester is hydrolyzed using potassium hydroxide to yield this compound.
Applications De Recherche Scientifique
2-[4-(4-Chlorophenyl)sulfonylmorpholin-2-yl]acetic acid has been studied for its potential therapeutic applications in various areas of research. One of the areas of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease.
Another area of research is the potential use of this compound in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylmorpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c13-9-1-3-11(4-2-9)20(17,18)14-5-6-19-10(8-14)7-12(15)16/h1-4,10H,5-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLRKOQOHLBGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=C(C=C2)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579973.png)
![2-[(1H-indole-6-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579977.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholin-2-yl]acetic acid](/img/structure/B7579978.png)
![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579985.png)
![2-[4-(4-Bromophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579989.png)
![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580004.png)
![2-[(Furan-3-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580013.png)


![2-[2-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580037.png)
![2-[4-(3-Chloro-2-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580054.png)
![2-[4-[(5-Methylfuran-2-yl)methyl]morpholin-2-yl]acetic acid](/img/structure/B7580055.png)
![2-[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]acetic acid](/img/structure/B7580059.png)
![2-[2-[(2-Ethyl-5-methylpyrazole-3-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580074.png)